molecular formula C16H32O2 B1672242 4-Methylpentyl decanoate CAS No. 138208-67-0

4-Methylpentyl decanoate

Cat. No.: B1672242
CAS No.: 138208-67-0
M. Wt: 256.42 g/mol
InChI Key: 4-methylpentyl decanoateK-UHFFFAOYSA-N
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Description

4-Methylpentyl decanoate is an ester compound formed by the esterification of 4-methylpentanol (a branched-chain alcohol) with decanoic acid (a saturated fatty acid). Its structure combines a branched alkyl group with a long aliphatic chain, influencing its physicochemical properties, such as hydrophobicity, boiling point, and solubility.

Properties

CAS No.

138208-67-0

Molecular Formula

C16H32O2

Molecular Weight

256.42 g/mol

IUPAC Name

4-methylpentyl decanoate

InChI

InChI=1S/C16H32O2/c1-4-5-6-7-8-9-10-13-16(17)18-14-11-12-15(2)3/h15H,4-14H2,1-3H3

InChI Key

4-methylpentyl decanoateK-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)OCCCC(C)C

Canonical SMILES

CCCCCCCCCC(=O)OCCCC(C)C

Appearance

Solid powder

Other CAS No.

138208-67-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Isohexyl caprate;  Decanoic acid, 4-methylpentyl ester;  sohexyl decanoate;  UNII-GU26IV4FXB.

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Key Properties

The following compounds share structural features with 4-methylpentyl decanoate, enabling comparative analysis:

Compound Name Ester Group Alkyl Chain Length Key Properties (Calculated/Reported) Source
This compound Decanoate (C10) 10 carbons Inferred high logP (>6) N/A
4-Methylpentyl 4-methylpentanoate 4-Methylpentanoate 5 carbons NIST-standardized data
tert-Butyldimethylsilyl 4-methylpentyl phthalate Phthalate (aromatic) Branched C6 logP: 5.442; log10WS: -3.95
Methyl pentadecanoate Pentadecanoate (C15) 15 carbons High hydrophobicity
Key Observations:

Chain Length and Hydrophobicity: Longer aliphatic chains (e.g., decanoate vs. pentanoate) increase hydrophobicity. For example, methyl pentadecanoate (C15) exhibits higher logP than shorter-chain esters . This compound (C10) is expected to have a logP between 6–8, higher than 4-methylpentyl pentanoate (C5) but lower than methyl pentadecanoate (C15). The tert-butyldimethylsilyl phthalate derivative (logP 5.442) highlights how aromatic ester groups may reduce hydrophobicity compared to purely aliphatic chains .

Applications: Long-chain esters like decanoates are often used in lubricants, plasticizers, or flavoring agents due to their stability and low volatility. In contrast, phthalate derivatives (e.g., ) are utilized in polymer synthesis.

Experimental and Calculated Data Limitations

  • This compound: No direct experimental data were found in the provided evidence. Properties are inferred from analogues.
  • 4-Methylpentyl 4-methylpentanoate: NIST data () provide a benchmark for short-chain branched esters but lack explicit decanoate comparisons.
  • tert-Butyldimethylsilyl 4-methylpentyl phthalate : Crippen calculations (logP 5.442) suggest computational methods can supplement missing experimental data but may underestimate aliphatic chain effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Methylpentyl decanoate
Reactant of Route 2
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4-Methylpentyl decanoate

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